2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate
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Overview
Description
2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate is a complex organic compound with significant applications in various scientific fields. It is characterized by the presence of a dinitroaniline group, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate typically involves the reaction of 2,4-dinitroaniline with ethylene glycol derivatives. The process includes the following steps:
Nitration: The nitration of aniline to form 2,4-dinitroaniline.
Etherification: The reaction of 2,4-dinitroaniline with ethylene glycol to form the intermediate compound.
Sulfonation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonate group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target molecules. This modification can result in the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline: Similar structure but lacks the methanesulfonate group.
Uniqueness
2-[2-(2,4-Dinitroanilino)ethoxy]ethyl methanesulfonate is unique due to its combination of nitro and methanesulfonate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15N3O8S |
---|---|
Molecular Weight |
349.32 g/mol |
IUPAC Name |
2-[2-(2,4-dinitroanilino)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C11H15N3O8S/c1-23(19,20)22-7-6-21-5-4-12-10-3-2-9(13(15)16)8-11(10)14(17)18/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
OXSPCWJGPSDMRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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